3-Amino-3-(1,3-thiazol-2-yl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

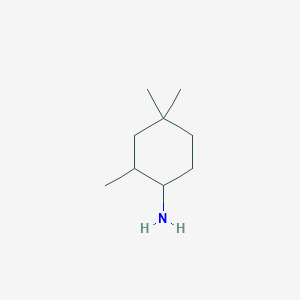

“3-Amino-3-(1,3-thiazol-2-yl)propanoic acid” is a compound with the CAS Number: 2225141-78-4 . It is also known as 3-amino-3-(1,3-thiazol-2-yl)propanoic acid dihydrochloride . The compound is typically stored at room temperature and comes in a powder form .

Synthesis Analysis

The compound can be synthesized from N-phenyl-N-thiocarbamoyl-β-alanine by the Hantzsch method . The reaction involves compound 1 and chloroacetaldehyde in refluxing water solution for 2 hours . This results in a water-soluble amino acid hydrochloride .

Molecular Structure Analysis

The molecular weight of the compound is 245.13 . The IUPAC name is 3-amino-3-(thiazol-2-yl)propanoic acid dihydrochloride . The Inchi Code is 1S/C6H8N2O2S.2ClH/c7-4(3-5(9)10)6-8-1-2-11-6;;/h1-2,4H,3,7H2,(H,9,10);2*1H .

Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 340.1±42.0 °C and a predicted density of 1.361±0.06 g/cm3 .

Applications De Recherche Scientifique

-

Organic Chemistry and Biological Activity

- Field: Organic Chemistry

- Application: This compound and its derivatives have been synthesized from N-phenyl-N-thiocarbamoyl-β-alanine by the Hantzsch method . Some of the synthesized compounds exhibited discrete antimicrobial activity .

- Method: The compound was synthesized from N-phenyl-N-thiocarbamoyl-β-alanine and chloroacetaldehyde in refluxing water solution .

- Results: 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid was found to promote rapeseed growth and to increase seed yield and oil content .

-

Pharmaceutical Applications

- Field: Pharmaceutical Chemistry

- Application: Thiazoles, their derivatives, and isomers have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

- Method: The synthesis of thiazole-based heterocyclic scaffolds involves modification at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .

- Results: The compounds containing thiazole moieties are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin .

-

Antifungal Medication

-

Antitumor and Cytotoxic Drug

-

Microbiology

-

Pharmaceuticals

- Field: Pharmaceutical Chemistry

- Application: 2-Aminothiazole derivatives, which are similar to the compound , are widely used as pharmaceuticals . For example, Talipexol and Pramipexole with a 2-aminothiazole moiety are used as antiparkinsonian drugs and dopamine agonists . Tigemonam is an antibacterial drug and Amthamine is known as an antiasthmatic one .

Safety And Hazards

Propriétés

IUPAC Name |

3-amino-3-(1,3-thiazol-2-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c7-4(3-5(9)10)6-8-1-2-11-6/h1-2,4H,3,7H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYXFYJOVBFTPTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-3-(1,3-thiazol-2-yl)propanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(Boc-amino)cyclopropyl]pyridine](/img/structure/B1374648.png)

![9-(1-hydroxyethyl)-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1374654.png)

![(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride](/img/structure/B1374665.png)